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molecular formula C14H13ClN2O4S B8385764 4-[2-(4-Chlorobenzenesulphonamido)-ethyl]-nitrobenzene

4-[2-(4-Chlorobenzenesulphonamido)-ethyl]-nitrobenzene

Cat. No. B8385764
M. Wt: 340.8 g/mol
InChI Key: QPJOFEGDXFNAEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05037990

Procedure details

14.1 g. (85 mMol) of the above-obtained p-nitrophenethylamine and 34 ml. (340 mMol) triethylamine are dissolved in 170 ml. methylene chloride and 17.9 g. (85 mMol) p-chlorobenzenesulphonic acid chloride in 170 ml. methylene chloride added dropwise thereto at 0° to 5° C. within the course of 1 hour. After stirring for a further hour at 0° C., the reaction mixture is allowed to warm up to ambient temperature. It is then poured on to ice, mixed with 2N hydrochloric acid and shaken out with methylene chloride. The organic phase is washed neutral, dried over anhydrous magnesium sulphate and evaporated to dryness. The oily residue is chromatographed over silica gel with ligroin/ethyl acetate/glacial acetic acid (1.5:1.0:0.006 v/v/v) as elution agent. There are obtained 10.2 g. (35% of theory) of the desired compound in the form of a colourless oil. 1H-NMR (60 MHz, d6 -DMSO, ppm): δ=2.7-3.1 (m, 5H, CH2, NH); 7.35 and 8.10 (AB system 2d, J=9.5 Hz, 4H); 7.55 and 7.75 (AB system, 2d, J=10 Hz, 4H).
Quantity
85 mmol
Type
reactant
Reaction Step One
Quantity
340 mmol
Type
reactant
Reaction Step Two
Quantity
85 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([CH2:8][CH2:9][NH2:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].C(N(CC)CC)C.[Cl:20][C:21]1[CH:26]=[CH:25][C:24]([S:27](Cl)(=[O:29])=[O:28])=[CH:23][CH:22]=1.Cl>C(Cl)Cl>[Cl:20][C:21]1[CH:26]=[CH:25][C:24]([S:27]([NH:10][CH2:9][CH2:8][C:7]2[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:12][CH:11]=2)(=[O:29])=[O:28])=[CH:23][CH:22]=1

Inputs

Step One
Name
Quantity
85 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CCN)C=C1
Step Two
Name
Quantity
340 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
85 mmol
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for a further hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° to 5° C.
CUSTOM
Type
CUSTOM
Details
within the course of 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to ambient temperature
ADDITION
Type
ADDITION
Details
It is then poured on to ice
WASH
Type
WASH
Details
The organic phase is washed neutral
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The oily residue is chromatographed over silica gel with ligroin/ethyl acetate/glacial acetic acid (1.5:1.0:0.006 v/v/v) as elution agent
CUSTOM
Type
CUSTOM
Details
There are obtained 10.2 g

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)NCCC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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